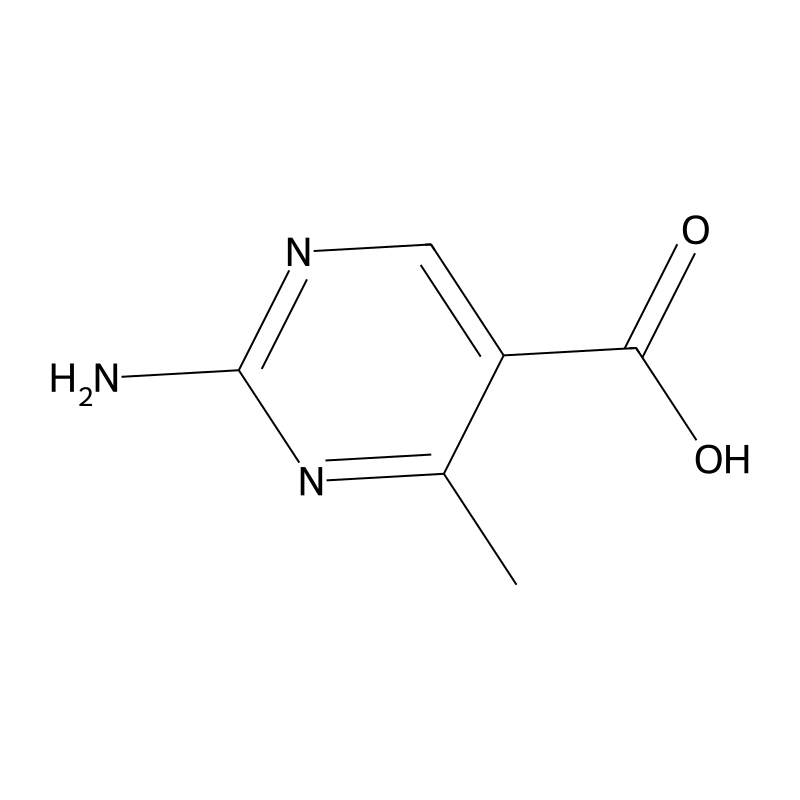

2-Amino-4-methylpyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Role as a Building Block:

2-Amino-4-methylpyrimidine-5-carboxylic acid (also known as 4-amino-2-methylpyrimidine-5-carboxylic acid) serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly those belonging to the pyrimidine family. These compounds possess diverse applications in medicinal chemistry and materials science [].

Potential in Medicinal Chemistry:

The pyrimidine core structure is present in numerous biologically active molecules, including nucleobases like thymine and cytosine, which play crucial roles in DNA and RNA. Due to its structural similarity to these essential biomolecules, 2-amino-4-methylpyrimidine-5-carboxylic acid has been explored for its potential in developing novel therapeutic agents. Studies have investigated its activity against various diseases, including cancer, bacterial infections, and neurodegenerative disorders [, , ].

Applications in Material Science:

Research suggests that 2-amino-4-methylpyrimidine-5-carboxylic acid can be incorporated into the design of functional materials with specific properties. For instance, studies have explored its use in the development of new luminescent materials, which have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices [].

2-Amino-4-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of approximately 153.14 g/mol. This compound features a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position. The compound is characterized by its melting point of 313-316 °C (decomposition) and a boiling point of 452.2 °C at standard pressure .

The chemical structure can be represented in various formats, including the SMILES notation: Cc1nc(N)ncc1C(O)=O, which illustrates its complex arrangement of atoms .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing the compound to act as an acid in aqueous solutions.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, potentially reacting with electrophiles to form new derivatives.

- Condensation Reactions: This compound can react with other amines or alcohols to form amides or esters, respectively.

These reactions highlight the versatility of 2-amino-4-methylpyrimidine-5-carboxylic acid in organic synthesis .

Research indicates that 2-amino-4-methylpyrimidine-5-carboxylic acid exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of various pharmaceuticals. The compound's structural features suggest it may interact with biological targets, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing 2-amino-4-methylpyrimidine-5-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as urea and malonic acid derivatives, cyclization can yield pyrimidine derivatives.

- Functional Group Modification: Existing pyrimidine compounds can be modified through reactions such as alkylation or acylation to introduce the amino and carboxylic acid groups.

- Multi-step Synthesis: A combination of condensation and cyclization reactions can be employed to construct the compound from simpler organic molecules.

These synthetic pathways are critical for producing this compound for research and industrial applications .

2-Amino-4-methylpyrimidine-5-carboxylic acid finds utility in various fields:

- Pharmaceuticals: It serves as a building block in drug synthesis, particularly in developing antimicrobial agents.

- Biochemical Research: The compound is used in studies related to enzyme inhibition and metabolic pathways involving pyrimidine derivatives.

- Agricultural Chemicals: Its derivatives may have applications in developing herbicides or fungicides due to their biological activity .

Interaction studies involving 2-amino-4-methylpyrimidine-5-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may inhibit certain enzyme activities, though detailed kinetic studies are necessary to fully understand these interactions. The potential for this compound to modulate biological pathways makes it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 2-amino-4-methylpyrimidine-5-carboxylic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-methylpyrimidine | C6H8N4 | Similar amino substitution but different position. |

| 4-Amino-2-methylpyrimidine | C6H8N4 | Different substitution pattern on the ring. |

| 6-Amino-3-methylpyrimidine | C6H8N4 | Altered position of amino group on the ring. |

The uniqueness of 2-amino-4-methylpyrimidine-5-carboxylic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological properties compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant